molecular formula C13H19ClN2O2 B3017308 Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate CAS No. 1082584-93-7

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate

Cat. No. B3017308
M. Wt: 270.76
InChI Key: KBYUZRUJJSGVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101623B2

Procedure details

A solution of 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)ethyl methanesulfonate (Intermediate 23) (535 mg, 1.53 mmol) in DMF (8 mL) was treated with sodium azide (199 mg, 3.06 mmol) and the mixture was heated at 80° C. for 1 hour. The mixture was cooled and allowed to stir at room temperature overnight. The solution was partitioned between ethyl acetate and water. The organic layer was washed twice with water then dried with magnesium sulfate, filtered and concentrated until the final volume was approximately 5 mL. Ethanol (20 mL) and 10% palladium on carbon (75 mg, 0.07 mmol) were added. The resulting suspension was stirred under an atmosphere of hydrogen at ambient pressure and temperature for 1 hour. The mixture was filtered and the filtrate was concentrated under reduced pressure to give tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate as a gum (410 mg, 99%).
Name
2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)ethyl methanesulfonate
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=O)=O.[N-:23]=[N+]=[N-].[Na+].C(O)C>CN(C=O)C.[Pd]>[NH2:23][CH2:6][CH:7]([NH:15][C:16](=[O:17])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)ethyl methanesulfonate
Quantity
535 mg
Type
reactant
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Quantity
199 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
75 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the final volume
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred under an atmosphere of hydrogen at ambient pressure and temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.